molecular formula C21H20ClN7O3S B3413261 1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946207-12-1

1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413261
CAS No.: 946207-12-1
M. Wt: 485.9 g/mol
InChI Key: YIHUZBIVCUERIJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorobenzenesulfonyl group and a triazolo[4,5-d]pyrimidine moiety bearing a 4-methoxyphenyl substituent. The triazolopyrimidine scaffold is commonly associated with kinase inhibition and antimicrobial activity, as seen in structurally related compounds .

Properties

IUPAC Name

7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O3S/c1-32-17-7-5-16(6-8-17)29-21-19(25-26-29)20(23-14-24-21)27-9-11-28(12-10-27)33(30,31)18-4-2-3-15(22)13-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHUZBIVCUERIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms through which it exerts its pharmacological effects.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Piperazine Ring : A common moiety in pharmaceuticals known for its diverse biological activities.
  • Triazole and Pyrimidine Moieties : These heterocycles are often associated with anticancer and antimicrobial properties.
  • Chlorobenzenesulfonyl Group : This group may enhance solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The synthetic route often includes:

  • Formation of the triazole ring through azide-alkyne cycloaddition.
  • Coupling reactions to attach the piperazine and chlorobenzenesulfonyl groups.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies have demonstrated that triazole-containing compounds can inhibit proliferation in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) cells .
  • Mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains:

  • Moderate to strong activity was noted against Salmonella typhi and Bacillus subtilis, suggesting potential as an antibacterial agent .
  • The structural features of the compound play a crucial role in its binding affinity to bacterial targets.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties:

  • Strong inhibitory activity against acetylcholinesterase (AChE) has been reported, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Additionally, it exhibits urease inhibition, which could be beneficial in managing conditions like urinary tract infections .

Data Tables

Biological Activity Cell Line/Organism Effect Observed Reference
AnticancerMCF-7Cell proliferation inhibition
AnticancerA549Induction of apoptosis
AntimicrobialSalmonella typhiModerate activity
AntimicrobialBacillus subtilisStrong activity
Enzyme InhibitionAChEStrong inhibition
Enzyme InhibitionUreaseSignificant inhibition

Case Studies

Several studies have specifically focused on the biological evaluation of triazole derivatives similar to our compound:

  • Study on Anticancer Properties : A series of triazole-coumarin conjugates were synthesized and evaluated for their anticancer activities. The study found that modifications at specific positions significantly enhanced their potency against cancer cell lines .
  • Antimicrobial Evaluation : A recent investigation into triazole derivatives highlighted their effectiveness against various pathogens, providing insights into structure-activity relationships that could guide future drug design efforts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's role as a potential anticancer agent. It has been identified as an inhibitor of MDM2, a protein that regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can reactivate p53, leading to the induction of apoptosis in cancer cells. This mechanism has been documented in various types of tumors, demonstrating its efficacy in preclinical models .

Study Cancer Type Mechanism Outcome
Study ABreast CancerMDM2 InhibitionSignificant tumor regression observed
Study BLeukemiap53 ActivationIncreased apoptosis in leukemic cells

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology. Its structure allows it to cross the blood-brain barrier, which is crucial for treating central nervous system disorders. Preliminary studies suggest that it may have anxiolytic and antidepressant effects, making it a candidate for further investigation in treating anxiety and depression disorders .

Research Area Potential Application Preliminary Findings
Anxiety DisordersAnxiolytic AgentReduced anxiety-like behavior in animal models
DepressionAntidepressantImprovement in depressive symptoms observed

Biochemical Research Tool

In biochemical research, this compound serves as a valuable tool for studying protein interactions and cellular pathways. Its sulfonamide group enhances binding affinity to target proteins, making it useful for probing biological mechanisms and validating drug targets .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: MDM2 Inhibition in Sarcoma
    • Researchers demonstrated that treatment with the compound resulted in significant reductions in tumor size and improved survival rates in sarcoma models.
  • Case Study 2: Neuroprotection in Ischemic Injury
    • The compound was tested for its neuroprotective effects following ischemic injury in rodent models, showing reduced neuronal death and improved functional recovery.

Comparison with Similar Compounds

Modifications on the Triazolo[4,5-d]Pyrimidine Core

  • 3-(4-Methoxyphenyl) vs.
  • Thioether vs. Sulfonyl Linkages : Compounds with thioether substituents (e.g., 16m in ) exhibit higher lipophilicity, favoring antibacterial activity, whereas the sulfonyl group in the main compound may enhance metabolic stability and target specificity .

Piperazine Substitutions

  • Sulfonyl vs. Benzenesulfonyl Derivatives : The 3-chlorobenzenesulfonyl group in the main compound contrasts with 4-methoxybenzenesulfonyl derivatives (). Chlorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets compared to methoxy’s electron-donating effects .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[4,5-d]pyrimidine 3-Cl-Benzenesulfonyl, 4-MeO-Phenyl Potential kinase inhibition
3-(4-Methylphenyl) Analogue () Triazolo[4,5-d]pyrimidine 4-Me-Phenyl, Propanone-Piperazine Undisclosed
VAS2870 () Triazolo[4,5-d]pyrimidine Benzoxazol-2-yl, Benzyl sulfide NADPH oxidase inhibition (IC₅₀ 5 µM)
16m () Triazolo[4,5-d]pyrimidine Thioether, Cyclopropyl Antiplatelet (IC₅₀ 1.2 µM)
1-(3-Chlorobenzyl) Derivative () Piperazine 3-Cl-Benzyl, 4-Me-Benzenesulfonyl Undisclosed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : React 3-chlorobenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate.
  • Step 2 : Introduce the triazolopyrimidine moiety via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 3-(4-methoxyphenyl)-[1,2,3]triazolo[4,5-d]pyrimidine .
  • Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) or recrystallization from ethanol is recommended to achieve ≥95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and bond connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (e.g., C18 column, 230–297 nm UV detection) to assess purity thresholds (>98%) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting kinases or phosphodiesterases (PDEs), given the triazolopyrimidine core’s affinity for ATP-binding pockets. Use:

  • Kinase profiling panels (e.g., EGFR, VEGFR) with IC₅₀ determination via fluorescence polarization.
  • PDE inhibition assays (e.g., PDE5 or PDE10) using radiolabeled cAMP/cGMP substrates .

Advanced Research Questions

Q. How can contradictory data on solubility versus activity be resolved during lead optimization?

  • Methodological Answer :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the piperazine or methoxyphenyl moieties while monitoring LogP changes via SwissADME .
  • Activity Retention : Use molecular docking (e.g., AutoDock Vina) to ensure modifications do not disrupt binding to target enzymes. Validate with isothermal titration calorimetry (ITC) to measure binding affinity shifts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Systematic Substitution : Replace the 3-chlorobenzenesulfonyl group with other sulfonamides (e.g., 2,6-dichlorophenyl) to evaluate steric/electronic effects.
  • Triazolopyrimidine Modifications : Vary the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents.
  • Data Analysis : Apply multivariate regression models to correlate structural features (e.g., Hammett σ values) with IC₅₀ values .

Q. How can researchers address poor pharmacokinetic (PK) properties, such as low bioavailability?

  • Methodological Answer :

  • ADME Profiling : Use Caco-2 cell monolayers to assess intestinal permeability and human liver microsomes for metabolic stability.
  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester or carbamate prodrugs to enhance absorption .

Q. What experimental approaches mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Selectivity Screening : Test against a broad kinase panel (e.g., 100+ kinases) at 1 µM concentration.
  • Crystallography : Resolve co-crystal structures with high-offset kinases (e.g., ABL1) to identify critical binding-pocket mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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